KIRA6 is a small molecule that functions primarily as an inhibitor of the IRE1α kinase, a key component of the unfolded protein response pathway. Originally developed from the compound APY29, KIRA6 has been shown to inhibit the autophosphorylation and oligomerization of IRE1α, effectively blocking its ribonuclease activity. This inhibition has significant implications for both inflammation and cancer therapy, as KIRA6 has demonstrated the ability to modulate inflammatory responses and affect tumor cell behavior.
KIRA6 belongs to a class of compounds known as kinase inhibitors, specifically targeting the inositol-requiring enzyme 1 alpha (IRE1α). It is categorized as an imidazopyrazine derivative and is recognized for its ability to interact with the ATP-binding site of IRE1α. The compound is often utilized in research settings to explore the biological roles of IRE1α in various cellular processes, particularly those related to stress responses and inflammation.
The synthesis of KIRA6 involves several key steps typically associated with organic synthesis techniques. While specific synthetic pathways are not detailed in the provided literature, it is known that KIRA6 was derived from APY29 through modifications that enhanced its selectivity and potency against IRE1α.
Technical Details:
KIRA6 possesses a complex molecular structure characterized by its imidazopyrazine core. The precise three-dimensional arrangement of atoms contributes to its binding affinity for IRE1α.
Structural Data:
Molecular docking studies have demonstrated that KIRA6 binds effectively to the active site of IRE1α, showcasing interactions with critical residues involved in kinase activity.
KIRA6 primarily functions through competitive inhibition of IRE1α's kinase activity. The compound's action can be summarized as follows:
Reactions:
The mechanism by which KIRA6 exerts its effects involves several key processes:
Data from various studies indicate that KIRA6's inhibitory effects on NF-κB activation are independent of its action on IRE1α, suggesting it may interact with other cellular targets such as cytosolic HSP60.
KIRA6 exhibits several important physical and chemical properties relevant for its application in scientific research:
KIRA6 has several notable applications in scientific research:
KIRA6 emerged from rational optimization of the scaffold APY29, an IRE1α kinase activator. Researchers exploited structural insights into IRE1α’s ATP-binding pocket to design type II kinase inhibitors that stabilize the kinase in a "DFG-out" inactive conformation, preventing oligomerization and RNase activation [7] [9]. This approach yielded the KIRA series (KIRA1–KIRA8), with KIRA6 exhibiting superior pharmacokinetics, including moderate plasma clearance (22.4 mL/min/kg) and a half-life of 3.9 hours in mice [3] [7].
Notably, KIRA6’s development challenged the prevailing dogma that IRE1α solely mediates adaptive UPR signaling. While IRE1α’s splicing of XBP1 mRNA promotes cell survival, its hyperactivation under chronic ER stress triggers RNase-mediated decay of ER-localized mRNAs (e.g., Ins1, Ins2) and apoptosis [7] [8]. KIRA6 was engineered to suppress this terminal UPR output without compromising adaptive XBP1 splicing, thereby decoupling pro-survival from pro-death signaling [7].
Structural Features
KIRA6 contains a bis-aryl ether core linked to a trifluoromethylphenyl group and a pyrimidine ring, enabling high-affinity interactions with IRE1α’s kinase domain. Molecular dynamics simulations confirm that KIRA6 binds the hydrophobic allosteric pocket adjacent to the ATP-binding site, stabilizing a monomeric state that prevents RNase domain oligomerization [7] [9].
Target Selectivity and Off-Target Effects
While designed for IRE1α, KIRA6 exhibits polypharmacology against tyrosine kinases:
Table 2: Kinase Inhibition Profile of KIRA6
Kinase Target | Affinity (Kd or IC₅₀) | Functional Consequence |
---|---|---|
IRE1α | 0.6 µM (IC₅₀) | Blocks RNase oligomerization and XBP1 splicing |
KIT | 10.8 µM (Kd) | Inhibits SCF-induced phosphorylation |
LYN/FYN | <100 nM (IC₅₀) | Suppresses mast cell degranulation |
PERK | No significant binding | Selective over other UPR branches |
Cellular Effects
Mechanism of IRE1α Regulation
IRE1α activation involves oligomerization of its ER-luminal domains upon unfolded protein binding, leading to trans-autophosphorylation of kinase domains. This triggers RNase activity via conformational changes:
KIRA6 allosterically breaks IRE1α oligomers, confining RNase activity to XBP1 splicing while blocking RIDD and JNK activation [7]. This shifts cell fate toward survival in degenerative disease models.
Therapeutic Implications in ER Stress Disorders
Contrast with Other UPR Modulators
Unlike GSK2606414 (a PERK inhibitor), KIRA6 does not promote KIT degradation. Instead, it competes with GSK2606414 for KIT binding, rescuing KIT from lysosomal degradation [2]. This highlights its unique functional interactions with tyrosine kinases beyond the UPR.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: